molecular formula C23H33N2+ B13705626 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate CAS No. 286014-41-3

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate

Katalognummer: B13705626
CAS-Nummer: 286014-41-3
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: SAYJSSIMFYICKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate is a chemical compound with the molecular formula C23H35BF4N2. It is known for its unique structure, which includes two adamantyl groups attached to an imidazolium core. This compound is often used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate typically involves the reaction of 1-adamantylamine with glyoxal to form an intermediate imidazoline. This intermediate is then reacted with tetrafluoroboric acid to yield the final product. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is often purified using crystallization techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various substituted imidazolium compounds .

Wissenschaftliche Forschungsanwendungen

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The imidazolium core can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which contribute to its overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate is unique due to its specific combination of adamantyl groups and imidazolium core, which provides distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

286014-41-3

Molekularformel

C23H33N2+

Molekulargewicht

337.5 g/mol

IUPAC-Name

1,3-bis(1-adamantyl)imidazol-1-ium

InChI

InChI=1S/C23H33N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,15-21H,3-14H2/q+1

InChI-Schlüssel

SAYJSSIMFYICKR-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.